molecular formula C19H22N6O2 B2616751 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1396584-03-4

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2616751
CAS No.: 1396584-03-4
M. Wt: 366.425
InChI Key: WEXJTOWBJRIAAC-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed various synthesis methods for compounds with structures related to "1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea." For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea demonstrated two methods, highlighting the efficiency of a one-step synthesis involving carbonylation and subsequent addition of 4-methoxyaniline, with a significant yield confirmed through spectroscopy and mass spectrometry (Sarantou & Varvounis, 2022).

Antiproliferative and Anticancer Activities

The chemical framework of "this compound" shows promise in anticancer research. For example, derivatives like (imidazo[1,2-a]pyrazin-6-yl)ureas have shown cytostatic activity against non-small cell lung cancer cell lines, with certain compounds inducing overexpression of the TP53 gene, suggesting potential in reactivating p53 mutant in lung cancer treatments (Bazin et al., 2016).

Enzyme Inhibition and Biological Activities

Synthetic endeavors have also explored the enzyme inhibition and biological activities of urea derivatives. Studies have synthesized urea derivatives to evaluate their effects on various biological systems, revealing that chiral isomers of certain urea compounds exhibit differential activity in biological assays, implying significant potential for targeted therapies (Temple & Rener, 1992). Furthermore, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antibacterial activities, highlighting the versatility of urea derivatives in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Anion Binding and Recognition

Research into acyclic molecules containing urea groups has shown that these compounds are effective anion-binding agents. Studies on the structural chemistry of such anion complexes reveal that they are selective towards specific anions, demonstrating potential applications in molecular recognition processes (Gale, 2006).

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-5-6-16(27-2)15(13-14)22-19(26)21-10-9-20-17-7-8-18(24-23-17)25-11-3-4-12-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,23)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXJTOWBJRIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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